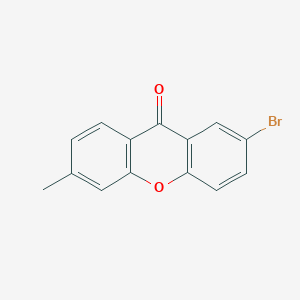

2-bromo-6-methyl-9H-xanthen-9-one

Description

Properties

Molecular Formula |

C14H9BrO2 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

2-bromo-6-methylxanthen-9-one |

InChI |

InChI=1S/C14H9BrO2/c1-8-2-4-10-13(6-8)17-12-5-3-9(15)7-11(12)14(10)16/h2-7H,1H3 |

InChI Key |

IOKITEWGRWQIAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research has shown that 2-bromo-6-methyl-9H-xanthen-9-one exhibits a range of biological activities, making it significant in pharmaceutical research:

-

Anti-Cancer Properties

- In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. Mechanisms include:

- Cell Cycle Arrest: Disruption of the cell cycle leading to increased apoptosis.

- Reactive Oxygen Species Generation: Inducing oxidative stress within cancer cells.

- In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines. Mechanisms include:

-

Anti-Inflammatory Effects

- The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in experimental models.

-

Neuroprotective Activity

- Studies suggest potential neuroprotective effects, where the compound protects neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels.

Case Studies

| Study | Findings |

|---|---|

| Anti-Cancer Activity | In vitro studies on breast cancer cell lines showed a dose-dependent increase in apoptosis with IC50 values around 20 µM. |

| Anti-Inflammatory Effects | Animal models demonstrated a significant reduction in paw edema when treated with the compound compared to control groups. |

| Neuroprotection | In a rat model of Alzheimer's disease, administration of the compound improved memory retention scores significantly compared to untreated controls. |

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Dyes and Pigments: Its vibrant color properties make it valuable in producing dyes.

Comparison with Similar Compounds

(a) 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

(b) 2-Bromo-9H-thioxanthen-9-one

- Substituents : Bromine at C2; sulfur replaces the oxygen in the xanthone core.

- Molecular Weight : 285.11 g/mol.

- Synthesis : Synthesized via condensation of thiosalicylic acid with bromobenzene in concentrated H₂SO₄ at 100°C, yielding a yellow solid (69% yield) .

- Properties : The sulfur atom increases electron delocalization, altering UV-Vis absorption and redox behavior. This compound serves as a precursor for allyl-substituted derivatives via palladium-catalyzed cross-coupling .

(c) 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

- Substituents : Bromine at C5; methyl groups at C3 and C4.

- Molecular Weight : 267.31 g/mol.

- No pharmacological data are reported .

Physicochemical Properties

Pharmacological and Application Insights

- Antioxidant Activity : Hydroxylated bromoxanthones like 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one show promise due to hydrogen-bonding capacity and redox properties .

- Photochemical Applications: Thioxanthenones (e.g., 2-bromo-9H-thioxanthen-9-one) are studied for photochemical switching and electrochemical behavior .

- Structural Insights : Bromine position (C2 vs. C5) affects steric and electronic profiles, influencing binding to biological targets or catalytic sites.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 2-bromo-6-methyl-9H-xanthen-9-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidative cyclization. For example, bromoalkanes (e.g., 1-bromo-2-methylbutane) react with hydroxylated xanthenone precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, yielding 70–85% . Key parameters include:

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- NMR :

- H NMR: Methyl groups (δ 2.4–2.6 ppm as singlet) and aromatic protons (δ 6.8–8.2 ppm with coupling patterns).

- C NMR: Carbonyl carbons (δ 180–185 ppm), brominated carbons (δ 110–120 ppm), and methyl carbons (δ 20–25 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₉BrO₂) via exact mass matching .

Advanced Research Questions

Q. How can retro-Friedel-Crafts side reactions be minimized during xanthenone synthesis?

- Methodological Answer : Retro-Friedel-Crafts degradation occurs under strongly acidic conditions. To suppress this:

Q. What crystallographic challenges arise in resolving the structure of brominated xanthenones, and how are they addressed?

- Methodological Answer : Bromine’s high electron density causes weak diffraction and disorder in crystal lattices. Mitigation strategies include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- Twinned data refinement using SHELXL (via the TWIN command) for overlapping reflections .

- Hydrogen-bonding analysis (Graph Set Analysis) to identify stabilizing interactions (e.g., C–H···O) that improve crystal packing .

Example: For 7-bromo-xanthenone derivatives, monoclinic symmetry is common, with unit cell parameters refined to .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require:

- Multi-technique validation : Cross-check with FT-IR (for functional groups) and SC-XRD (for bond angles).

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to compare experimental/theoretical data.

- Statistical tools : Use WinGX or Olex2 for crystallographic -factor analysis and Mercury for packing diagrams .

- Triangulation : Combine data from NMR, MS, and X-ray to validate structural assignments, as seen in studies of related xanthenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.